molecular formula C7H3Br2NS B6251807 2,7-dibromo-1,3-benzothiazole CAS No. 1188090-10-9

2,7-dibromo-1,3-benzothiazole

Katalognummer B6251807
CAS-Nummer: 1188090-10-9
Molekulargewicht: 293
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dibromo-1,3-benzothiazole is a chemical compound with the molecular formula C7H3Br2NS . It is a derivative of benzothiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This compound is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .


Molecular Structure Analysis

The molecular structure of 2,7-dibromo-1,3-benzothiazole is characterized by the presence of a benzothiazole ring, which is a bicyclic system with a benzene ring fused to a thiadiazole . The electronic structure and electron delocalization in benzothiazole derivatives have been studied using X-ray analysis and ab initio calculations .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For example, they can undergo diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . They also participate in one-pot multicomponent reactions, which are characterized by high yields of the target products in a relatively short reaction time .

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Optoelectronics

2,7-dibromo-1,3-benzothiazole serves as a building block for the synthesis of light-emitting diodes (LEDs) and conducting polymers used in organic electronics . Its electron-accepting properties make it valuable for designing efficient solid-state emitters. Researchers explore its use in field-effect transistors, photovoltaic cells, and sensors.

Polymer Synthesis

The compound acts as an intermediate for synthesizing specific polymers. For instance, it contributes to the formation of poly[N-9’-heptadecanyl-2,7-carbazole-alt-5,5-(4’,7’-di-2-thienyl-2’,1’,3’-benzothiadiazole)], which finds applications in organic electronics . These polymers exhibit tailored electronic properties and can be used in various devices.

Corrosion Inhibition

Benzothiazole derivatives have been investigated as corrosion inhibitors for metals. They form protective layers on metal surfaces, preventing corrosion in aggressive environments. Researchers explore their effectiveness in various industrial applications.

Wirkmechanismus

Target of Action

2,7-Dibromo-1,3-benzothiazole has been found to interact with several targets. It has been reported to have anti-tubercular activity, with the target being DprE1 . Additionally, it has been found to inhibit BCL-2, a key enzyme involved in apoptosis . It also shows antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, and others .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme, leading to enhanced anti-tubercular activity . When it interacts with BCL-2, it disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. In the case of anti-tubercular activity, it affects the pathways involving DprE1 . For its anti-cancer activity, it affects the pathways involving BCL-2, leading to dysregulated apoptosis .

Pharmacokinetics

The compound is used as a building block in the design and synthesis of larger molecules and conductive polymers , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is dependent on its target. For instance, its anti-tubercular activity results in the inhibition of M. tuberculosis . Its anti-cancer activity results in dysregulated apoptosis, leading to cell death .

Action Environment

The action of 2,7-dibromo-1,3-benzothiazole can be influenced by various environmental factors. For instance, the synthesis of benzothiazole derivatives, including 2,7-dibromo-1,3-benzothiazole, can be achieved through various synthetic pathways, suggesting that the compound’s action, efficacy, and stability can be influenced by the synthetic pathway used .

Safety and Hazards

While specific safety and hazard information for 2,7-dibromo-1,3-benzothiazole was not found, a related compound, 6-Bromo-1,3-benzothiazole, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Benzothiazole derivatives, including 2,7-dibromo-1,3-benzothiazole, have a wide range of potential applications in the field of organic electronics, such as in the synthesis of light-emitting diodes and conducting polymers . They also show promise in the development of new antibacterial agents . The trend towards one-pot multicomponent reactions for the synthesis of benzothiazole derivatives is expected to continue, offering a simple, efficient, and environmentally friendly method for producing these compounds .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 2,7-dibromo-1,3-benzothiazole can be achieved through a multi-step process involving the bromination of benzothiazole.", "Starting Materials": [ "Benzothiazole", "Bromine", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Benzothiazole is reacted with bromine in the presence of sulfuric acid to yield 2-bromo-1,3-benzothiazole.", "Step 2: 2-bromo-1,3-benzothiazole is then reacted with hydrogen peroxide in the presence of a catalyst to yield 2,7-dibromo-1,3-benzothiazole." ] }

CAS-Nummer

1188090-10-9

Produktname

2,7-dibromo-1,3-benzothiazole

Molekularformel

C7H3Br2NS

Molekulargewicht

293

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.